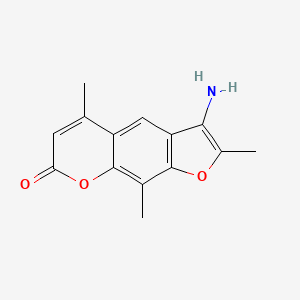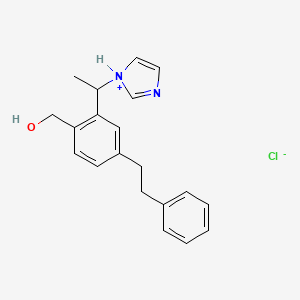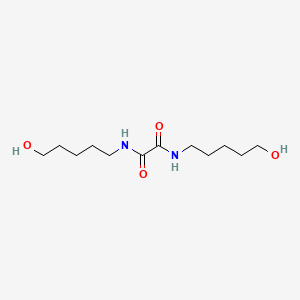
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is a chemical compound that combines two distinct molecules: 3,6-dichloro-2-pyridinecarboxylic acid and ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid. This compound is known for its applications in various fields, including agriculture and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-2-pyridinecarboxylic acid typically involves the chlorination of 2-pyridinecarboxylic acid. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst to ensure high yield and selectivity .
((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with chloroacetic acid. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both components of the compound can undergo oxidation reactions. For example, 3,6-dichloro-2-pyridinecarboxylic acid can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Halogen atoms in the compounds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thiol, and alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of herbicides and pesticides .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, these compounds are used in the formulation of herbicides and pesticides. They are effective in controlling broadleaf weeds and are used in agricultural practices to enhance crop yield .
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, as herbicides, they inhibit the growth of weeds by interfering with essential biochemical pathways. They may inhibit enzymes involved in amino acid synthesis or disrupt cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid.
Picloram: 4-amino-3,5,6-trichloropicolinic acid.
Triclopyr: 3,5,6-trichloro-2-pyridinol.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid lies in its combined properties. The mixture exhibits enhanced herbicidal activity and broader spectrum efficacy compared to individual components. This makes it a valuable tool in agricultural practices .
Propriétés
Numéro CAS |
77621-86-4 |
|---|---|
Formule moléculaire |
C13H7Cl5N2O5 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
3,6-dichloropyridine-2-carboxylic acid;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H4Cl3NO3.C6H3Cl2NO2/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;7-3-1-2-4(8)9-5(3)6(10)11/h1H,2H2,(H,12,13);1-2H,(H,10,11) |
Clé InChI |
BEMBXDXLVANDEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


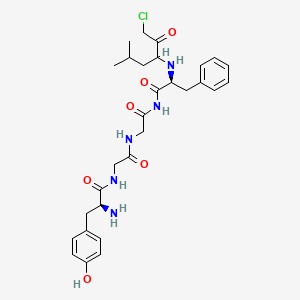
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

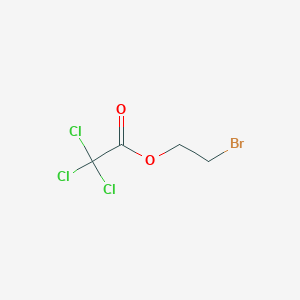
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
